Cas no 35380-71-3 (Estradiol Hemihydrate)

Estradiol Hemihydrate 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-triene-3,17-diol(17b)-, hydrate (2:1)
- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol,hydrate
- ESTRADIOL HEMIHYDRATE
- β-Estradiol hemihydrate
- CXY7B3Q98Z
- UNII-CXY7B3Q98Z
- DTXSID60858948
- SCHEMBL37532
- ESTRADIOL HEMIHYDRATE COMPONENT OF MYFEMBREE
- ESTRADIOL HEMIHYDRATE [ORANGE BOOK]
- ESTRADIOL HEMIHYDRATE [EP MONOGRAPH]
- (17beta)-ESTRA-1,3,5(10)-TRIENE-3,17-DIOL HEMIHYDRATE
- Q27275885
- Estra-1,3,5(10)-triene-3,17beta-diol hydrate (2:1)
- (17.BETA.)-ESTRA-1,3,5(10)-TRIENE-3,17-DIOL HEMIHYDRATE
- ESTRADIOL HEMIHYDRATE [MI]
- beta-Estradiol semihydrate
- beta-Estradiol hemihydrate, VETRANAL(TM), analytical standard
- Estradiol hemihydrate, European Pharmacopoeia (EP) Reference Standard
- 35380-71-3
- ESTRADIOL HEMIHYDRATE (EP MONOGRAPH)
- A822763
- MYFEMBREE COMPONENT ESTRADIOL HEMIHYDRATE
- Estra-1,3,5(10)-triene-3,17-diol (17beta)-, hydrate (2:1)
- ESTRADIOL HEMIHYDRATE [WHO-DD]
- Estradiol Hemihydrate (17beta-Estradiol Hemihydrate) 1.0 mg/ml in Acetonitrile (anhydrous substance)
- Estradiol hemihydrate, British Pharmacopoeia (BP) Assay Standard
- Estrasorb (TN)
- D07918
- AC-24744
- beta-Estradiol hemihydrate
- AKOS015896880
- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate
- ZVVGLAMWAQMPDR-WVEWYJOQSA-N
- DA-53014
- Estradiol Hemihydrate
-
- MDL: MFCD23102821
- インチ: InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1
- InChIKey: ZVVGLAMWAQMPDR-WVEWYJOQSA-N
- ほほえんだ: O.OC1C=CC2[C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CCC=2C=1)O)C.OC1C=CC2[C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CCC=2C=1)O)C
計算された属性
- せいみつぶんしりょう: 290.18800
- どういたいしつりょう: 290.188
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 382
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5A^2
じっけんとくせい
- ふってん: 445.9°Cat760mmHg
- フラッシュポイント: 209.6°C
- PSA: 49.69000
- LogP: 3.54490
Estradiol Hemihydrate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 60-63-40-64
- セキュリティの説明: 53-36/37-45
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Estradiol Hemihydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23240-1g |
Estradiol hemihydrate |
35380-71-3 | 90% | 1g |
¥4588.0 | 2023-09-08 | |
TRC | E261975-5000mg |
Estradiol Hemihydrate |
35380-71-3 | 5g |
$ 454.00 | 2023-04-14 | ||
A2B Chem LLC | AF72706-10g |
Estradiol hemihydrate |
35380-71-3 | 99% | 10g |
$637.00 | 2024-04-20 | |
A2B Chem LLC | AF72706-100mg |
Estradiol hemihydrate |
35380-71-3 | 99% | 100mg |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AF72706-25mg |
Estradiol hemihydrate |
35380-71-3 | 99% | 25mg |
$95.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23240-250mg |
Estradiol hemihydrate |
35380-71-3 | 90% | 250mg |
¥1588.0 | 2023-09-08 | |
TRC | E261975-5g |
Estradiol Hemihydrate |
35380-71-3 | 5g |
$ 375.00 | 2022-06-05 | ||
A2B Chem LLC | AF72706-1g |
Estradiol hemihydrate |
35380-71-3 | 99% | 1g |
$165.00 | 2024-04-20 | |
TRC | E261975-2500mg |
Estradiol Hemihydrate |
35380-71-3 | 2500mg |
$ 265.00 | 2023-04-14 | ||
TRC | E261975-2.5g |
Estradiol Hemihydrate |
35380-71-3 | 2.5g |
$ 215.00 | 2022-06-05 |
Estradiol Hemihydrate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Estradiol Hemihydrateに関する追加情報
Estradiol Hemihydrate: A Comprehensive Overview
Estradiol Hemihydrate, also known as Estradiol Hemihydrate (CAS No. 35380-71-3), is a critical compound in the field of endocrinology and pharmaceutical research. This compound is a hemihydrate form of estradiol, a primary estrogen hormone in humans. Its unique chemical structure and biological activity make it a subject of extensive scientific investigation. Recent studies have highlighted its role in various therapeutic applications, particularly in hormone replacement therapy (HRT) and fertility treatments.
The Estradiol Hemihydrate molecule consists of a steroid backbone with hydroxyl and ketone groups, contributing to its potent estrogenic activity. The hemihydrate form ensures stability and bioavailability, making it suitable for pharmaceutical formulations. Researchers have explored its pharmacokinetics, metabolism, and receptor binding affinity, providing deeper insights into its therapeutic potential. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that Estradiol Hemihydrate exhibits enhanced bioavailability compared to other estradiol derivatives, making it a preferred choice for oral administration.
In terms of applications, Estradiol Hemihydrate is widely used in hormone replacement therapy to alleviate symptoms of menopause, such as hot flashes and vaginal atrophy. It also plays a crucial role in treating conditions like osteoporosis and hypoestrogenism. Recent advancements in drug delivery systems have enabled the development of sustained-release formulations of Estradiol Hemihydrate, improving patient compliance and reducing side effects.
Moreover, Estradiol Hemihydrate has gained attention in the field of reproductive medicine. Studies have shown its efficacy in assisted reproductive technologies (ART), such as in vitro fertilization (IVF). A 2022 clinical trial highlighted that the use of Estradiol Hemihydrate during the luteal phase significantly improved implantation rates and reduced the risk of miscarriage. These findings underscore its importance in modern fertility treatments.
From a regulatory perspective, Estradiol Hemihydrate is classified as a prescription drug in many countries, requiring strict adherence to guidelines for manufacturing and distribution. The U.S. Food and Drug Administration (FDA) has approved several formulations containing this compound, ensuring their safety and efficacy for public use.
Recent research has also focused on the potential of Estradiol Hemihydrate in personalized medicine. By analyzing genetic variations and hormone receptor profiles, scientists aim to tailor dosages to individual patients, maximizing therapeutic outcomes while minimizing adverse effects. This approach aligns with the growing trend toward precision medicine in healthcare.
In conclusion, Estradiol Hemihydrate (CAS No. 35380-71-3) remains a vital compound in endocrinology and pharmaceutical science. Its versatile applications, coupled with ongoing research into its pharmacological properties, ensure its continued relevance in addressing hormonal imbalances and improving women's health.
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